molecular formula C17H15Cl2FN2O B3652226 1-(2,6-dichlorobenzoyl)-4-(2-fluorophenyl)piperazine

1-(2,6-dichlorobenzoyl)-4-(2-fluorophenyl)piperazine

Cat. No.: B3652226
M. Wt: 353.2 g/mol
InChI Key: HFAYNEPKRGCBDN-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzoyl)-4-(2-fluorophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a dichlorobenzoyl group and a fluorophenyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(2,6-dichlorobenzoyl)-4-(2-fluorophenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichlorobenzoyl chloride and 2-fluoroaniline as the primary starting materials.

    Formation of Intermediate: 2,6-dichlorobenzoyl chloride is reacted with piperazine to form an intermediate compound.

    Final Product Formation: The intermediate is then reacted with 2-fluoroaniline under appropriate conditions to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,6-Dichlorobenzoyl)-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.

Scientific Research Applications

1-(2,6-Dichlorobenzoyl)-4-(2-fluorophenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a ligand for specific receptors in the body.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Biological Studies: It is used in biological research to study its effects on various biological systems and pathways.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzoyl)-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets in the body. It may act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2,6-Dichlorobenzoyl)-4-(2-fluorophenyl)piperazine can be compared with other similar compounds, such as:

    1-(2,6-Dichlorobenzoyl)-4-phenylpiperazine: This compound lacks the fluorine substituent, which may influence its chemical and biological properties.

    1-(2,6-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine: This compound has the fluorine substituent at a different position, which can affect its reactivity and interactions.

Properties

IUPAC Name

(2,6-dichlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2FN2O/c18-12-4-3-5-13(19)16(12)17(23)22-10-8-21(9-11-22)15-7-2-1-6-14(15)20/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAYNEPKRGCBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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